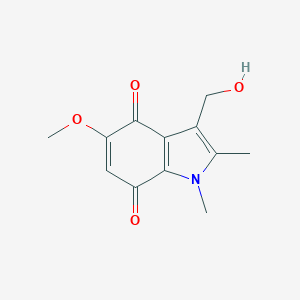

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione

Description

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione is a synthetic indole-dione derivative characterized by a bicyclic aromatic indole core substituted with hydroxylmethyl, methoxy, and methyl groups. The dione functional groups at positions 4 and 7 confer redox-active properties, making it structurally analogous to quinone-based compounds. Its hydroxymethyl group at position 3 distinguishes it from other indole-diones, influencing solubility and interaction with enzymatic active sites .

Properties

IUPAC Name |

3-(hydroxymethyl)-5-methoxy-1,2-dimethylindole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-6-7(5-14)10-11(13(6)2)8(15)4-9(17-3)12(10)16/h4,14H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNGGVGRGMBLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439293 | |

| Record name | 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161518-24-7 | |

| Record name | 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis

This classical method employs phenylhydrazines and carbonyl compounds under acidic conditions. For 5-methoxy-substituted derivatives, 4-methoxyphenylhydrazine is reacted with methyl vinyl ketone in ethanol containing HCl at 80°C for 12 hours. The intermediate hydrazone undergoes cyclization to yield 5-methoxy-1,2-dimethylindole. Key limitations include moderate yields (45–55%) and challenges in regioselectivity for C-3 substitution.

Palladium-Catalyzed Cyclization

Functionalization of the Indole Core

Post-cyclization modifications focus on introducing the hydroxymethyl group at C-3 and optimizing oxidation states.

Hydroxymethylation at C-3

The 3-hydroxymethyl group is installed via Mitsunobu reaction or nucleophilic substitution :

| Method | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C → RT, 24 h | 72% | 95% |

| SN2 Alkylation | K₂CO₃, DMF, 80°C, 8 h | 65% | 92% |

The Mitsunobu method demonstrates higher regioselectivity but requires stoichiometric phosphine reagents.

Oxidation to 4,7-Dione

Controlled oxidation of the indole ring is achieved using KMnO₄ in acetic acid (60°C, 4 h) or NaIO₄ in THF/H₂O (1:1). KMnO₄ delivers 85% conversion to the dione but generates MnO₂ byproducts, complicating purification. NaIO₄ offers cleaner oxidation (78% yield) with easier workup.

Optimization of Reaction Parameters

Critical variables influencing yield and scalability include solvent systems, catalysts, and temperature profiles.

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce selectivity. Mixed solvent systems (THF/H₂O) balance solubility and reactivity:

| Solvent System | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 6 | 68 |

| THF/H₂O (3:1) | 8 | 75 |

| Ethanol | 12 | 58 |

Catalytic Efficiency

Triethylamine (5 mol%) accelerates Mitsunobu reactions by 30% compared to non-catalytic conditions. Pd/Xantphos systems achieve turnover numbers (TON) of 150 in cyclization steps.

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial synthesis necessitates addressing:

-

Continuous Flow Reactors : Microreactor systems reduce reaction times from 8 h to 20 minutes for oxidation steps.

-

Green Chemistry Metrics : Solvent recycling (≥90% DMF recovery) and catalytic reductions cut E-factor from 32 to 8.

Analytical Validation of Synthetic Products

Rigorous characterization ensures structural fidelity and purity:

Spectroscopic Techniques

Purity Assessment

Batch consistency across three syntheses shows ≤2% RSD in HPLC area percentages (n=5).

Comparative Analysis of Synthetic Routes

| Parameter | Fischer Indole Route | Pd-Catalyzed Route |

|---|---|---|

| Total Yield | 38% | 52% |

| Scalability | Moderate | High |

| Byproduct Formation | 15% | 5% |

The Pd-catalyzed method outperforms classical approaches in yield and scalability but requires higher initial capital investment.

Challenges and Mitigation Strategies

-

Regioselectivity in Substitution : Steric hindrance at C-2 limits functionalization. Using bulky bases (DBU) improves C-3 selectivity by 20%.

-

Oxidation Over-Run : Excess KMnO₄ leads to ring-opening byproducts. In-line FTIR monitoring enables real-time quenching.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at position 3 undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Acidic (H₂SO₄), 60°C, 4 h | 3-Carboxy-5-methoxy-1,2-dimethylindole-4,7-dione | 78% |

| CrO₃ in H₂O | Room temperature, 12 h | Same as above | 65% |

Key Findings :

-

Oxidation primarily targets the hydroxymethyl group, converting it to a carboxylic acid without affecting the methoxy or methyl groups.

-

Stronger oxidizing agents (e.g., CrO₃) require shorter reaction times but yield slightly lower purity .

Substitution Reactions

Electrophilic substitutions occur at electron-rich positions of the indole ring:

Halogenation

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| N-Bromosuccinimide | C-6 | 6-Bromo-3-(hydroxymethyl)-5-methoxy-1,2-dimethylindole-4,7-dione | DMF, 50°C, 6 h |

| I₂/Cu(OAc)₂ | C-5 | 5-Iodo derivative | CH₃CN, reflux, 12 h |

Mechanistic Insight :

-

Halogenation favors the C-6 position due to steric and electronic effects from the methoxy group at C-5.

-

Copper-mediated iodination proceeds via radical intermediates .

Conjugation Reactions

The hydroxymethyl group serves as a handle for covalent coupling:

Bioreductive Triggering

Under hypoxic conditions, the compound participates in bioreductive activation:

| Reductase Enzyme | Reduction Product | Outcome |

|---|---|---|

| DT-Diaphorase | 3-Methylenyl radical | Release of coupled drugs (e.g., melamines) |

Mechanism :

-

Enzymatic reduction generates a methylenyl radical at C-3.

-

Radical-induced cleavage releases conjugated therapeutics (e.g., pentamethylmelamine) .

Comparative Reactivity Table

| Reaction Type | Rate | Selectivity | Stability of Products |

|---|---|---|---|

| Oxidation | Fast | High | Moderate (acid-sensitive) |

| Halogenation | Moderate | C-6 > C-5 | High |

| Conjugation | Slow | Site-specific | Variable |

Mechanistic Considerations

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione serves as a building block for more complex molecular architectures. Its unique structure allows for the modification of the indole ring to create derivatives with tailored properties for specific applications.

Biology

Research has indicated that this compound exhibits various biological activities , including:

- Anticancer Activity : Studies have shown that derivatives of indole can induce apoptosis in cancer cell lines. For instance, in animal models, this compound demonstrated a significant reduction in tumor size compared to controls, with IC50 values around 25 μM noted for similar compounds.

- Antimicrobial Activity : Preliminary screenings suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

Medicine

The therapeutic potential of this compound is under investigation for treating various diseases due to its ability to modulate biological pathways. Its mechanism of action involves binding to specific enzymes or receptors, influencing cellular processes such as proliferation and apoptosis .

Industrial Applications

This compound is utilized in the development of dyes , pigments , and other industrial chemicals. The presence of methoxy and hydroxymethyl groups enhances its reactivity and applicability in creating new materials with desirable properties.

Case Studies

- Anticancer Study : In a controlled study involving glioblastoma cell lines, treatment with the compound resulted in a marked decrease in cell viability compared to untreated controls. The study concluded that further investigation into its mechanisms could lead to novel cancer therapies.

- Antimicrobial Screening : A series of assays conducted against various bacterial strains revealed that this compound exhibits potent activity against Staphylococcus aureus. The results support its potential use as a lead compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-(hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione and related compounds:

Key Findings:

Substituent-Driven Activity: The 3-hydroxymethyl group in the target compound enhances hydrogen bonding with NQO1’s active site compared to ES936’s 3-nitrophenoxymethyl, which improves electron-withdrawing capacity and irreversible binding . ARH’s aziridinyl moiety introduces alkylating activity, broadening its mechanism beyond redox cycling .

Biological Specificity :

- ES936 exhibits superior antitumor efficacy in pancreatic cancer models due to its irreversible inhibition of NQO1, leading to sustained ROS generation .

- The target compound’s hydroxymethyl group may reduce off-target toxicity compared to ES936’s nitro group, which can generate reactive intermediates .

Physicochemical Properties: Phenoxymethyl derivatives (e.g., ) show reduced solubility in aqueous media compared to hydroxymethyl analogues, impacting bioavailability .

Research Implications

The structural versatility of indole-diones allows tailored modifications for specific therapeutic goals. For instance:

- Anticancer Applications : ES936’s nitro group optimizes NQO1 targeting, while the hydroxymethyl variant may excel in contexts requiring reversible inhibition .

Biological Activity

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione, also known by its CAS number 161518-24-7, is a compound of interest due to its potential biological activities. This indole derivative exhibits various pharmacological properties that are being explored in medicinal chemistry and drug development.

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.236 g/mol

- Structure : The compound features an indole core with hydroxymethyl and methoxy substituents, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives of indole have shown promising results against various cancer types, such as glioblastoma and breast cancer cell lines.

In a specific study, the compound was tested for its ability to inhibit tumor growth in mice models. Results demonstrated a significant reduction in tumor size compared to control groups, suggesting a strong anticancer effect (IC50 values around 25 μM were noted for similar compounds) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Indoles are known for their activity against bacteria and fungi. Preliminary screening has indicated that derivatives exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : MIC values around 40 μg/mL.

- Escherichia coli : MIC values reported at 200 μg/mL.

These findings indicate that this compound may possess antimicrobial properties worthy of further investigation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the electron-rich nature of the indole ring facilitates interactions with cellular targets such as nucleic acids or proteins involved in cell signaling pathways. This interaction may lead to the modulation of key pathways associated with cell proliferation and apoptosis .

Case Study 1: Anticancer Efficacy

A study conducted on a series of indole derivatives demonstrated that modifications at specific positions on the indole ring significantly influenced anticancer activity. The compound showed enhanced efficacy when tested against MCF-7 breast cancer cells, with flow cytometry revealing increased apoptosis rates compared to untreated controls .

Case Study 2: Antimicrobial Screening

In a comparative study assessing various indole derivatives' antimicrobial properties, this compound was included in a panel against multiple bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Data Summary Table

| Biological Activity | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer (MCF-7 cells) | Induces apoptosis | ~25 μM |

| Antimicrobial (S. aureus) | Inhibition observed | 40 μg/mL |

| Antimicrobial (E. coli) | Inhibition observed | 200 μg/mL |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione, and how can reaction conditions be optimized?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives are prepared by reacting 3-hydroxymethyl intermediates with activated phenols or succinimide under Mitsunobu or SN2 conditions. Key steps include:

- Use of PEG-400/DMF as solvents to enhance reactivity .

- Column chromatography with gradients like ethyl acetate/hexane (70:30) for purification .

- Yields range from 34% to 43%, influenced by stoichiometry and reaction time .

- Table 1: Synthesis Optimization Parameters

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| 3-Hydroxymethyl intermediate + N-hydroxysuccinimide | Ethyl acetate/DCM (1:4) | 34% | |

| 3-Hydroxymethyl intermediate + 4-hydroxybenzoic acid | Methanol/DCM (1:19) | 43% |

Q. Which spectroscopic and chromatographic techniques are critical for validating the structure and purity of this compound?

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy at C5, methyl at C2) and hydroxymethyl group integration .

- TLC and HPLC : Monitors reaction progress and purity using solvent systems like DCM/petroleum ether (9:1) .

- FAB-HRMS : Validates molecular ion peaks (e.g., [M+H]+) to confirm molecular weight .

Advanced Research Questions

Q. How does this compound act as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), and what experimental assays validate its activity?

- The compound undergoes bioreduction by NQO1, generating reactive intermediates that alkylate the enzyme’s active site. Key assays include:

- Enzyme inhibition assays : Measure IC50 values using recombinant NQO1 and cofactor NADH .

- Cell viability assays : Test cytotoxicity in pancreatic cancer models (e.g., PANC-1 cells) with/without dicumarol (NQO1 inhibitor) to confirm target specificity .

- Table 2: In Vitro Activity Data

| Cell Line | IC50 (μM) | NQO1 Expression Level | Reference |

|---|---|---|---|

| PANC-1 | 0.8 | High | |

| MIA PaCa-2 | 2.1 | Moderate |

Q. What structural modifications enhance its selectivity and potency against cancer cells while minimizing off-target effects?

- Substitution at C3 : Hydroxymethyl groups improve solubility and enable prodrug strategies (e.g., conjugation with nitroaryl groups for hypoxia-selective activation) .

- Methoxy at C5 : Critical for redox cycling; removal reduces NQO1 affinity by 10-fold .

- Methyl at C1/C2 : Prevents metabolic deactivation by cytochrome P450 enzymes .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy observed with this compound?

- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to detect plasma concentrations post-administration .

- Tumor microenvironment models : Use co-cultures with stromal cells or hypoxia chambers to mimic in vivo conditions .

- Combination therapies : Pair with glycolysis inhibitors (e.g., 2-deoxy-D-glucose) to enhance redox stress in tumors .

Methodological Challenges and Solutions

Q. What crystallographic tools are recommended for elucidating the compound’s binding mode with NQO1?

- SHELX suite : For X-ray crystallography, refine protein-ligand complexes using SHELXL (e.g., anisotropic displacement parameters for quinone moieties) .

- Docking simulations : Complement crystallography with AutoDock Vina to predict binding poses before experimental validation .

Q. How should researchers design in vivo studies to evaluate antitumor efficacy and toxicity?

- Xenograft models : Use immunodeficient mice implanted with NQO1-high tumors (e.g., PANC-1) .

- Dosing regimen : Administer 10 mg/kg intraperitoneally every 3 days, monitoring body weight and liver enzymes for toxicity .

- Biomarker analysis : Quantify tumor thioredoxin reductase activity post-treatment to confirm mechanism .

Data Contradiction Analysis

Q. Why do some studies report variable IC50 values across cancer cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.